molecular formula C22H13Cl3N2O B12992268 N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B12992268
M. Wt: 427.7 g/mol
InChI Key: DUGLTLMDHNBYFE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic small molecule based on a quinoline-4-carboxamide scaffold, a structure recognized for its diverse biological potential in scientific research . Quinoline derivatives are extensively investigated in oncology and infectious disease research, with some analogs demonstrating potent in vitro antiproliferative effects against human cancer cell lines such as breast (MCF-7) and colorectal (HCT-116) . The mechanism of action for quinoline-based compounds can vary, including potential inhibition of enzymes like topoisomerases, which are critical for DNA replication and cell division, or induction of apoptosis in malignant cells . Furthermore, structurally related quinoline-2-carboxamides have shown significant in vitro antimycobacterial activity, with some compounds reporting higher efficacy against Mycobacterium tuberculosis than standard treatments . The specific substitution pattern on the quinoline core and the amide nitrogen is known to heavily influence the compound's lipophilicity, electronic properties, and subsequent biological activity . This compound is intended for research purposes only, such as in hit-to-lead optimization campaigns, mechanism of action studies, and in vitro biological screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C22H13Cl3N2O

Molecular Weight

427.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl3N2O/c23-14-6-8-15(9-7-14)26-22(28)17-12-21(13-5-10-18(24)19(25)11-13)27-20-4-2-1-3-16(17)20/h1-12H,(H,26,28)

InChI Key

DUGLTLMDHNBYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The core quinoline-4-carboxylic acid scaffold, essential for the target compound, is typically synthesized via cyclization reactions starting from appropriate aniline and benzoyl precursors.

  • A notable method involves the anomeric-based oxidation catalyzed by a magnetic nanocatalyst, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, which facilitates the formation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C. This catalyst offers high yields and short reaction times, with easy recovery by magnetic separation and reusability demonstrated over multiple cycles.

  • The general procedure includes stirring the catalyst with substrates, monitoring reaction progress by thin-layer chromatography (TLC), followed by recrystallization from ethanol to isolate pure quinoline-4-carboxylic acid derivatives.

Formation of the Carboxamide Moiety

The conversion of quinoline-4-carboxylic acid derivatives to the corresponding carboxamides, such as N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide, is typically achieved by coupling the acid with an appropriate amine (4-chloroaniline in this case).

  • A common approach uses carboxylic acid activation followed by amine coupling. For example, the acid is first converted to an activated ester or acid chloride intermediate, which then reacts with the amine under mild conditions to form the carboxamide bond.

  • Solid-phase synthesis techniques have also been employed, where the carboxylic acid is immobilized on a polymer support and activated using reagents such as bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop). The amine is then introduced to release the amide product in solution, allowing for efficient purification and high yields.

  • In solution-phase synthesis, triethylamine is often used as a base in dichloromethane solvent to facilitate the reaction between the acid chloride or activated acid derivative and the amine, yielding the carboxamide product.

Representative Synthetic Route for this compound

Based on the literature, a plausible synthetic sequence is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid Using Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst, solvent-free, 80 °C, monitored by TLC High yield, catalyst recyclable
2 Activation of carboxylic acid Conversion to acid chloride or activated ester using reagents like PyBrop or thionyl chloride Efficient activation for amide coupling
3 Coupling with 4-chloroaniline Reaction in dichloromethane with triethylamine at room temperature or mild heating Formation of N-(4-chlorophenyl) carboxamide moiety, purified by recrystallization or chromatography

Catalysts and Reaction Conditions

Purification and Characterization

  • After synthesis, products are typically purified by recrystallization from ethanol or by filtration after precipitation.

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.

  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Advantages References
Quinoline-4-carboxylic acid synthesis Catalytic anomeric oxidation Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride Solvent-free, 80 °C High yield, catalyst recyclable
Carboxylic acid activation PyBrop or acid chloride formation PyBrop, thionyl chloride DMF or DCM, room temp to mild heat Efficient activation, solid-phase compatible
Amide coupling Reaction with 4-chloroaniline 4-chloroaniline, triethylamine DCM, room temp or mild heating High purity, straightforward
Purification Recrystallization, filtration Ethanol, aqueous workup Ambient conditions High purity product

Research Findings and Notes

  • The use of magnetic nanocatalysts in quinoline synthesis significantly reduces reaction times and improves catalyst recovery, aligning with green chemistry principles.

  • Solid-phase synthesis methods provide a versatile platform for generating diverse carboxamide derivatives with high purity and yield, useful for medicinal chemistry applications.

  • The choice of activation reagent and coupling conditions critically affects the yield and purity of the final carboxamide product, with PyBrop and triethylamine in dichloromethane being effective and widely used.

  • Analytical data such as NMR and elemental analysis confirm the successful formation of the carboxamide bond and the integrity of the quinoline core.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide lies in its antimalarial properties. Research indicates that derivatives of quinoline-4-carboxamides exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy Studies

In preclinical studies, compounds similar to this compound have demonstrated:

  • In vitro potency : Low nanomolar activity against various stages of the malaria life cycle.
  • In vivo efficacy : Effective oral administration in animal models with ED90 values below 1 mg/kg, indicating strong potential for clinical application .

Anticancer Applications

Another critical area of research involves the potential anticancer properties of this compound. Studies have shown that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Breast Cancer Studies

Recent investigations into quinoline-4-carboxamide derivatives have highlighted their effectiveness against breast cancer cells, specifically the MDA-MB-231 cell line. The compounds were synthesized and evaluated using MTT assays, revealing promising results in inhibiting cell proliferation .

Antibacterial Properties

In addition to its antimalarial and anticancer applications, this compound has been explored for antibacterial activity. The structural characteristics of quinoline derivatives contribute to their ability to combat bacterial infections.

Evaluation Methods

The antibacterial activity was assessed through various methods, including:

  • Disc diffusion assays : To determine the effectiveness against specific bacterial strains.
  • Minimum inhibitory concentration (MIC) tests: To quantify the lowest concentration needed to inhibit bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ED90 ValueReference
AntimalarialP. falciparum< 120 nM
AnticancerMDA-MB-231Varies
AntibacterialVarious bacterial strainsVaries

Case Studies

  • Antimalarial Development : A study focused on optimizing quinoline-4-carboxamide derivatives led to the identification of compounds with excellent pharmacokinetic profiles and significant efficacy against malaria parasites. These findings support the advancement of these compounds into clinical trials .
  • Breast Cancer Research : In a comprehensive study involving multiple quinoline derivatives, researchers synthesized several analogs and evaluated their anticancer activities. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cells .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity

Biological Activity

N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research studies.

  • Molecular Formula : C22H13Cl3N2O
  • Molecular Weight : 427.7 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives and quinoline precursors. The process includes:

  • Formation of Quinoline Derivative : Reaction of substituted anilines with appropriate carbonyl compounds.
  • Carboxamide Formation : Conversion of the intermediate quinoline to the final carboxamide through acylation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)12.5
H460 (Lung Cancer)15.0
MCF7 (Breast Cancer)10.0

The mechanism of action is believed to involve the induction of oxidative stress leading to DNA damage in cancer cells, which results in cytotoxic effects.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

This antibacterial effect is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural features. For this compound:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and biological activity.
  • Amide Functional Group : The carboxamide moiety is crucial for binding interactions with biological targets.

Case Studies

  • Anti-Breast Cancer Study : A study evaluated several quinoline derivatives against MDA-MB-231 cells, finding that modifications in the phenyl rings significantly affected their IC50 values, with this compound showing superior activity compared to other derivatives .
  • Antibacterial Efficacy Assessment : Research demonstrated that this compound exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Quinoline Substituents Carboxamide Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-(4-chlorophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide 2-(3,4-dichlorophenyl) N-(4-chlorophenyl) C22H14Cl3N2O 441.72 High lipophilicity, σR affinity? N/A
2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide 2-(4-chlorophenyl) N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) C21H15ClN4OS 422.88 Improved solubility (thiadiazole)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide 2-(3,4-dimethylphenyl) N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl] C27H20Cl2N4OS 543.44 Dual hydrophobic/heterocyclic motifs
N-(3,4-dichlorophenyl)-2-methyl-4-quinolinecarboxamide 2-methyl N-(3,4-dichlorophenyl) C17H12Cl2N2O 331.20 Reduced steric bulk, lower MW
Methyl 2-[[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonylamino]-4-(4-methylphenyl)thiophene-3-carboxylate 2-(3,4-dichlorophenyl) Methyl ester-linked thiophene C30H21Cl2N3O3S 586.47 Ester prodrug potential

Key Findings from Comparative Studies

Impact of Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group at the quinoline 2-position confers higher lipophilicity compared to analogs with monochloro (e.g., 4k in ) or methyl groups (e.g., N-(3,4-dichlorophenyl)-2-methyl-4-quinolinecarboxamide). This may enhance membrane permeability but reduce aqueous solubility. The 4-chlorophenyl carboxamide group in the target compound contrasts with heterocyclic substituents (e.g., thiadiazole in ), which introduce hydrogen-bonding sites for improved target engagement.

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., PdCl2(PPh3)2 in ) is a common method for introducing aryl groups to the quinoline core. However, the target compound’s synthesis may require stringent conditions due to steric hindrance from multiple chlorine atoms.

Pharmacological Potential: Analogs with σR agonist motifs (e.g., MS-377 in ) suggest the target compound may interact with σ receptors, though direct evidence is lacking. Thiadiazole- and thiazole-containing analogs () demonstrate how heterocyclic substituents can modulate selectivity for kinase or transporter targets (e.g., norepinephrine transporter).

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